8-Amino-1,2-dihydroquinolin-2-one hydrochloride
CAS No.: 1780304-03-1
Cat. No.: VC4991798
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780304-03-1 |
|---|---|
| Molecular Formula | C9H9ClN2O |
| Molecular Weight | 196.63 |
| IUPAC Name | 8-amino-1H-quinolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H |
| Standard InChI Key | MPUSIHRAGRETNU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 8-amino-1,2-dihydroquinolin-2-one hydrochloride is C₉H₁₀ClN₂O, with a molecular weight of 198.65 g/mol. The compound’s core structure consists of a quinoline ring system partially saturated at the 1,2-positions, with an exocyclic ketone at position 2 and an amino group at position 8. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical compounds .
Physicochemical Properties
The compound’s estimated logP value, derived from analogs like 8-amino-3,4-dihydroquinolin-2(1H)-one (logP = 1.82) , suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Structural Modification
Key Synthetic Routes
The synthesis of dihydroquinolinone derivatives typically involves cyclization, hydrogenation, and functionalization steps. For example:
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Cyclization of Aniline Derivatives: Starting with substituted anilines, cyclization via Friedländer or Pfitzinger reactions can yield the quinoline core .
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Selective Hydrogenation: Partial hydrogenation of the quinoline ring using catalysts like palladium on carbon introduces saturation at the 1,2-positions .
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Functionalization: Introduction of the amino group at position 8 via nitration followed by reduction, as seen in the synthesis of 8-aminoquinolines .
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Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .
A representative synthetic pathway is illustrated below:
Structural Analogs and Modifications
The patent AU2012311582B2 discloses numerous bicyclic dihydroquinoline-2-one derivatives with variations in substituents and saturation patterns . For instance:
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N-[4-(1-Methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide (VDEUDSRUMNAXJG-UHFFFAOYSA-N) highlights the incorporation of amide side chains to enhance target binding .
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8-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 81839-57-8) demonstrates the pharmacological relevance of amino-substituted dihydroquinolinones .
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